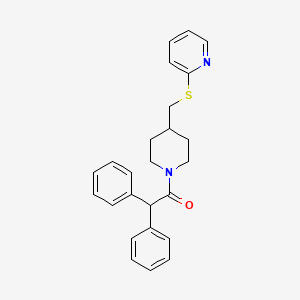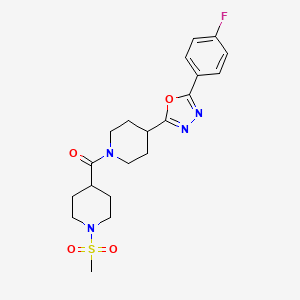
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H25FN4O4S and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
The presence of the 4-fluorophenyl group in the compound’s structure indicates potential utility in anticancer research. Fluorinated compounds are often used in medicinal chemistry due to their high stability and ability to increase the binding affinity of protein-ligand complexes . This compound could be investigated for its efficacy against various cancer cell lines, particularly in the development of novel chemotherapy agents.
Antimicrobial Activity
Compounds with piperidine moieties have been shown to exhibit antimicrobial properties . This compound could be synthesized and tested against a range of bacterial and fungal strains to determine its effectiveness as a new antimicrobial agent, potentially leading to the development of new antibiotics or antifungal medications.
Analgesic Development
Piperidine derivatives are known to possess analgesic properties . Research into the analgesic applications of this compound could contribute to the creation of new pain management solutions, especially for chronic pain conditions that do not respond well to current treatments.
Anti-Inflammatory Agents
The oxadiazol and piperidine components of the compound suggest potential anti-inflammatory effects . Investigating this compound in the context of inflammatory diseases could lead to the discovery of new anti-inflammatory drugs that may be more effective or have fewer side effects than existing medications.
Neurodegenerative Disease Treatment
Given the piperidine structure, there is potential for this compound to be used in the treatment of neurodegenerative diseases . Research could focus on its effects on neurodegenerative conditions such as Alzheimer’s or Parkinson’s disease, possibly leading to new therapeutic approaches.
Antipsychotic Medication
Piperidine derivatives are also utilized in the development of antipsychotic drugs . This compound could be explored for its potential use in treating psychiatric disorders, contributing to the range of available treatments for conditions like schizophrenia or bipolar disorder.
Antiviral Applications
Indole derivatives, which share structural similarities with the compound , have shown antiviral activity . This suggests that the compound could be researched for its potential to inhibit viral replication, which could be particularly useful in the development of treatments for RNA and DNA viruses.
Anticoagulant Properties
The compound’s piperidine component has been associated with anticoagulant effects . It could be studied for its ability to prevent blood clots, which might lead to new medications for preventing strokes or treating other cardiovascular conditions.
Propiedades
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-30(27,28)25-12-8-16(9-13-25)20(26)24-10-6-15(7-11-24)19-23-22-18(29-19)14-2-4-17(21)5-3-14/h2-5,15-16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRFAFBATIQWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)
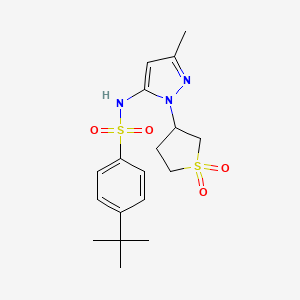


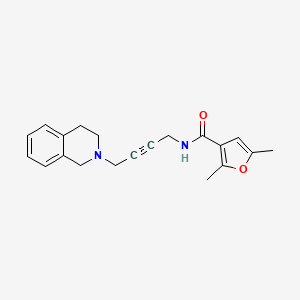
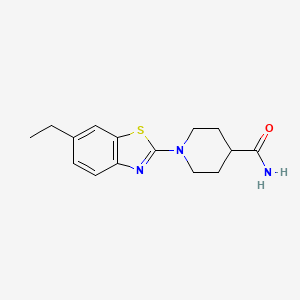



![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)
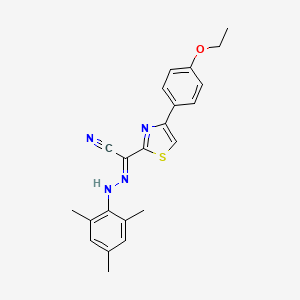
![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)
![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)
